(4-Bromopyridin-2-yl)methanol
Overview
Description
“(4-Bromopyridin-2-yl)methanol” is a chemical compound with the formula C6H6BrNO. It has a molecular weight of 188.02 . The compound appears as a white to pale reddish-yellow to orange to brown solid or liquid .
Molecular Structure Analysis
The InChI code for “(4-Bromopyridin-2-yl)methanol” is1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
. The compound has a topological polar surface area of 33.1 Ų . Physical And Chemical Properties Analysis
“(4-Bromopyridin-2-yl)methanol” has a boiling point of 284.3°C at 760 mmHg . It is soluble in water, with a solubility of 2.55 mg/ml .Scientific Research Applications
Proteomics Research
“(4-Bromopyridin-2-yl)methanol”: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein function and interaction networks within cells.
Chemical Synthesis
In chemical synthesis, “(4-Bromopyridin-2-yl)methanol” serves as an intermediate for the preparation of various organic compounds . Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which are fundamental in creating a wide array of chemical entities.
Material Science
The compound finds application in material science research, where it can be used to modify the chemical structure of materials to impart desired properties . For example, it could be used to synthesize new polymers or co-polymers with specific characteristics such as increased thermal stability or altered electrical conductivity.
Chromatography
In chromatography, a technique used to separate mixtures, “(4-Bromopyridin-2-yl)methanol” could be employed in the synthesis of novel stationary phases . These phases can provide better separation capabilities for complex mixtures, enhancing the resolution and sensitivity of chromatographic methods.
Analytical Chemistry
Analytical chemistry often requires the development of new reagents and standards“(4-Bromopyridin-2-yl)methanol” can be used to create reference compounds that help in the calibration of analytical instruments and the quantification of analytes in various samples .
Biochemical Research
This compound is also significant in biochemical research, where it may be used to study enzyme-catalyzed reactions involving pyridine derivatives . Understanding these reactions can lead to the development of new drugs and therapeutic strategies.
Safety and Hazards
properties
IUPAC Name |
(4-bromopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVUUSQGWMQSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563704 | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromopyridin-2-yl)methanol | |
CAS RN |
131747-45-0 | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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